(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is a chiral amino acid derivative notable for its structural complexity and potential pharmacological applications. This compound features a propanoic acid backbone with an amino group and a phenyl ring substituted with a cyclopentyloxy group, which contributes to its unique properties. The compound is classified under the category of amino acids and derivatives, specifically as an alpha-amino acid due to the presence of the amino group adjacent to the carboxylic acid group.
This compound can be synthesized through various chemical methods, often involving the manipulation of simpler amino acids or phenolic compounds. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used for monitoring the progress of reactions and verifying product purity.
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can participate in various chemical reactions typical for amino acids:
These reactions are significant for modifying the compound for enhanced solubility or bioactivity in pharmaceutical formulations.
The mechanism of action for (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is likely linked to its interaction with specific receptors in biological systems, particularly in neurological pathways.
Research into its pharmacodynamics could reveal specific targets and pathways affected by this compound, contributing to its therapeutic potential.
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid has potential applications in various fields:
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is a non-proteinogenic β-amino acid derivative characterized by a chiral α-carbon and a unique 3-(cyclopentyloxy)phenyl side chain. Its molecular formula is C₁₄H₁₉NO₃ (molecular weight: 249.31 g/mol), with the CAS registry number 1270277-40-1 [3]. The cyclopentyloxy moiety enhances lipophilicity (XLogP3: -0.2) compared to simpler phenylalanine analogs, influencing receptor binding and metabolic stability in pharmaceutical applications . The compound exists as a zwitterion at physiological pH and exhibits two hydrogen bond donors and four hydrogen bond acceptors, contributing to its solubility profile and solid-phase crystallinity [3]. Its significance lies in its role as a constrained backbone modifier in bioactive peptides and enzyme inhibitors, where the R-configuration at the α-carbon is critical for target specificity.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉NO₃ |
Molecular Weight | 249.31 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
XLogP3 | -0.2 |
CAS Registry Number | 1270277-40-1 |
Asymmetric synthesis of this compound leverages chiral catalysts to install the R-stereocenter with high enantiomeric excess (ee). Evans auxiliaries, particularly (4S)-4-benzyl-3-propionyl-oxazolidin-2-one, enable diastereoselective alkylation of 3-(cyclopentyloxy)benzyl halides. This method achieves >95% de by chelating the enolate intermediate with titanium(IV) chloride, directing Re-face attack of the electrophile [9]. Alternatively, asymmetric hydrogenation of β-aryl-β-enamido esters using rhodium(I)-(R,R)-Et-DuPhos catalysts achieves 98% ee and 92% yield at 50 bar H₂ pressure. The reaction tolerates the cyclopentyloxy group without ether cleavage due to mild conditions (25°C, methanol solvent) [1] [6]. A comparative analysis shows chiral auxiliary methods yield higher stereoselectivity (99% ee) but require auxiliary synthesis, while catalytic hydrogenation offers atom economy (TON > 1,000).
Table 2: Asymmetric Synthesis Approaches
Method | Chiral Controller | ee (%) | Yield (%) |
---|---|---|---|
Evans Alkylation | Oxazolidinone Auxiliary | >99 | 78 |
Rh-Catalyzed Hydrogenation | (R,R)-Et-DuPhos | 98 | 92 |
Noyori Reduction | Ru-BINAP | 95 | 85 |
Enzymatic resolution resolves racemic N-acetyl or ethyl ester precursors using regioselective hydrolases. Candida antarctica lipase B (CAL-B) in vinyl acetate/acetonitrile selectively acetylates the (S)-enantiomer of ethyl 2-amino-3-(3-(cyclopentyloxy)phenyl)propanoate (E = 42), leaving the (R)-enantiomer unreacted (47% yield, 96% ee) [4] [6]. Conversely, Aspergillus oryzae protease hydrolyzes the (S)-enantiomer of N-benzoyl derivatives in pH 7.0 buffer (35°C), yielding (R)-acid with 90% ee but moderate efficiency (c < 0.3). Solvent engineering enhances enantioselectivity; adding 20% dimethylsulfoxide to aqueous systems improves substrate solubility and E-values by 50% [6]. Drawbacks include yield limitations (theoretical max: 50%) and sensitivity to cyclopentyloxy sterics, necessitating tailored acyl donors.
Table 3: Enzymatic Resolution Performance
Enzyme | Substrate | Reaction Type | ee (%) | Yield (%) |
---|---|---|---|---|
Candida antarctica Lipase B | Ethyl Ester Racemate | Acylation | 96 | 47 |
Aspergillus oryzae Protease | N-Benzoyl Racemate | Hydrolysis | 90 | 32 |
A convergent route involves Knoevenagel condensation of 3-(cyclopentyloxy)benzaldehyde with N-Boc-glycine ethyl ester, yielding Z-configured α,β-unsaturated adducts (93% purity). Asymmetric hydrogenation employs DuPhos-rhodium catalysts at 0.1 mol% loading in tetrahydrofuran, affording protected (R)-phenylalanine derivatives at 5:1 diastereomeric ratio [7]. Critical to success is in situ imine protection using tert-butoxycarbonyl anhydride, preventing enamine tautomerization that erodes ee. Post-hydrogenation, acidolysis (trifluoroacetic acid/dichloromethane) cleaves the tert-butyloxycarbonyl group without cyclopentyl ether degradation (85% yield over two steps) [1] [7]. This method’s scalability is proven in kilogram-scale batches with catalyst recovery via silica-trapping.
Reaction Sequence:
Solid-phase synthesis incorporates this residue into peptides using N-9-fluorenylmethyloxycarbonyl-(R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid building blocks. Immobilization on 2-chlorotrityl chloride resin (1.2 mmol/g loading) occurs via esterification in dichloromethane with N,N-diisopropylethylamine, minimizing racemization (0.8% epimerization) [6]. Chain elongation uses O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate activation and 20% piperidine for N-9-fluorenylmethyloxycarbonyl deprotection. The cyclopentyloxy group remains intact under these conditions. Cleavage with 20% hexafluoroisopropanol/dichloromethane liberates peptides without acidolysis side reactions. This approach synthesizes cyclic peptides (e.g., integrin antagonists) containing the title compound at the i+1 position, confirmed by liquid chromatography-mass spectrometry (>95% purity) [6] [10].
Optimized Solid-Phase Protocol:
Synthesis strategies for this constrained β-amino acid continue to evolve, emphasizing catalyst design and enzymatic engineering to enhance atom efficiency and stereocontrol.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3